Pseudohypericin
Overview
Description
Pseudohypericin is an aromatic polycyclic dione closely related to hypericin. It is predominantly found in the St. John’s wort family of plants, particularly in Hypericum perforatum . This compound has garnered attention due to its potential antiviral and antidepressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudohypericin is derived from its biosynthetic precursor, protothis compound, upon exposure to light . The biosynthesis involves the condensation of emodin and emodin anthrone, followed by dehydration to form emodin dianthrone .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Hypericum perforatum. The extraction process often employs solvents like ethanol and methanol, with techniques such as maceration and ultrasonication being common .
Chemical Reactions Analysis
Types of Reactions: Pseudohypericin undergoes various chemical reactions, including oxidation and reduction. It is known to generate reactive oxygen species and singlet oxygen upon exposure to light .
Common Reagents and Conditions:
Oxidation: Exposure to light and oxygen.
Reduction: Involves reducing agents like sodium borohydride.
Major Products: The primary products formed from these reactions include reactive oxygen species and singlet oxygen, which are responsible for its biological effects .
Scientific Research Applications
Pseudohypericin has been extensively studied for its potential therapeutic applications:
Antiviral Properties: It has shown activity against a variety of viruses, including SARS-CoV-2.
Antidepressant Effects: this compound contributes to the antidepressant effects of Hypericum perforatum extracts.
Photodynamic Therapy: Due to its ability to generate reactive oxygen species, this compound is being explored for use in photodynamic therapy for cancer.
Mechanism of Action
Pseudohypericin exerts its effects primarily through the generation of reactive oxygen species and singlet oxygen upon exposure to light . These reactive species can induce apoptosis and necrosis in cancer cells, making this compound a potential candidate for photodynamic therapy . Additionally, this compound has been shown to inhibit protein kinase C and dopamine-β-hydroxylase, contributing to its antiviral and antidepressant activities .
Comparison with Similar Compounds
- Hypericin
- Protohypericin
- Protopseudohypericin
This compound’s unique ability to generate reactive oxygen species upon light exposure distinguishes it from other similar compounds, making it particularly valuable in photodynamic therapy .
Properties
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16O9/c1-7-2-9(32)19-23-15(7)16-8(6-31)3-10(33)20-24(16)28-26-18(12(35)5-14(37)22(26)30(20)39)17-11(34)4-13(36)21(29(19)38)25(17)27(23)28/h2-5,31,34-39H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODGUBIGZKATOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204541 | |
Record name | Pseudohypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases experience pronounced concentration- and time-dependent inhibition when incubated with the two naphthodianthrones hypericin and pseudohypericin. Pseudohypericin turned out to be a quite strong inhibitor of TrxR1 (IC(50)=4.40uM) being far more effective than hypericin (IC(50)=157.08uM). In turn, the IC(50) values measured toward TrxR2 were 7.45uM for pseudohypericin and 43.12uM for hypericin. When compared to pseudohypericin, the inhibition caused by hypericin usually required significantly longer times, in particular on TrxR1. These important differences in the inhibitory potencies and profiles were analysed through a molecular modeling approach. Notably, both compounds were found to accommodate in the NADPH-binding pocket of the enzyme. The binding of the two naphthodianthrones to thioredoxin reductase seems to be particularly strong as the inhibitory effects were fully retained after gel filtration. Also, we found that TrxR inhibition by hypericin and pseudohypericin does not involve the active site selenol/thiol motif as confirmed by biochemical and modeling studies. The resulting inhibition pattern is very similar to that produced by the two naphthodianthrones on glutathione reductase. As the thioredoxin system is highly overexpressed in cancer cells, its inhibition by hypericin and pseudohypericin, natural compounds showing appreciable anticancer properties, might offer new clues on their mechanism of action and open interesting perspectives for future tumor therapies. | |
Record name | Pseudohypericin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8107 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brown powder | |
CAS No. |
55954-61-5 | |
Record name | Pseudohypericin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055954615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudohypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSEUDOHYPERICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ0U4663ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pseudohypericin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8107 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Pseudohypericin's antiviral activity?
A1: Research suggests that this compound may interfere with the retroviral life cycle at multiple stages. It appears to hinder the assembly or processing of intact virions, potentially by disrupting the processing of gag-encoded precursor polyproteins. [] Additionally, studies indicate that it can directly inactivate mature retroviruses, affecting their infectivity and reverse transcriptase activity. []
Q2: Does this compound exhibit any activity against other enzymes or pathways besides its antiviral targets?
A2: While primarily studied for its antiviral effects, research suggests that this compound can also inhibit the atherogenic modification of low-density lipoprotein (LDL). [] This antioxidant activity was observed alongside hypericin and hyperforin, indicating a potential benefit in mitigating atherosclerosis.
Q3: How does this compound impact inflammatory responses, particularly in macrophages?
A3: Studies show that this compound can reduce lipopolysaccharide (LPS)-stimulated production of prostaglandin E2 (PGE2) and nitric oxide (NO) in mouse macrophages. [] This anti-inflammatory effect is linked to the potentiation of suppressor of cytokine signaling 3 (SOCS3) expression, a key regulator of inflammatory pathways. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C30H16O8, and its molecular weight is 504.44 g/mol. []
Q5: How does the structure of this compound differ from its closely related compound, hypericin?
A5: Both compounds are phenanthroperylene quinones, but this compound possesses an additional hydroxyl group compared to hypericin. [, ] This structural difference contributes to variations in their physicochemical properties and potentially their biological activities.
Q6: How does light exposure impact the stability of this compound?
A6: this compound is known to degrade upon exposure to light. [] This degradation is more pronounced in extract solutions than in standard solutions, highlighting the potential influence of co-extracted compounds. [] Studies suggest that cyclothis compound may be one of the transformation products formed during this process. []
Q7: Does the presence of other compounds in Hypericum perforatum extracts affect this compound's stability?
A7: Yes, this compound's stability appears to be influenced by the presence of other compounds found in Hypericum perforatum extracts. For example, its degradation in the presence of light is more pronounced in extract solutions compared to standard solutions. []
Q8: Does this compound exhibit any catalytic activity in biological or chemical reactions?
A8: The research provided does not mention any catalytic properties or applications of this compound. Most studies focus on its bioactivity as a natural product, particularly its antiviral and anti-inflammatory effects.
Q9: Have any computational chemistry studies been conducted on this compound?
A9: Yes, molecular docking and molecular dynamics simulations have been performed using this compound against the main protease (Mpro) of SARS-CoV-2. [] These studies aimed to explore its potential as an antiviral agent against COVID-19 by assessing its binding affinity and interactions with the target protein.
Q10: How do structural modifications to the this compound molecule influence its activity?
A10: While the provided research does not delve into specific structural modifications of this compound, it highlights the significance of its structure in its activity. For instance, the presence of an additional hydroxyl group compared to hypericin underlines the impact of even minor structural variations on its properties and potential biological effects. [, ]
Q11: Are there specific formulation strategies to improve this compound stability or bioavailability?
A11: While the research primarily focuses on analyzing this compound levels in various matrices, it highlights that skin levels after oral administration of Hypericum extract remain significantly lower than levels considered phototoxic. [] This suggests that existing formulation strategies might already offer some level of stability and controlled release.
Q12: What are the key pharmacokinetic parameters of this compound after oral administration?
A12: Following a single oral dose of a Hypericum perforatum extract, the median maximum plasma concentration (Cmax) of this compound ranged from 2.7 to 30.6 ng/mL, depending on the dose. [] The median elimination half-life ranged from 16.3 to 36.0 hours. [] It's also important to note that this compound exhibited a significantly shorter lag-time of absorption (0.3 to 1.1 hours) compared to hypericin (2.0 to 2.6 hours). []
Q13: Does this compound accumulate in the body with repeated dosing?
A13: Yes, steady-state levels of this compound are achieved after approximately four days of repeated dosing with Hypericum perforatum extract. [] During steady-state treatment, the mean maximum plasma level was 5.8 ng/mL, and the mean trough level was 3.7 ng/mL. []
Q14: What is the relative potency of this compound compared to hypericin in terms of antiviral activity?
A14: While both this compound and hypericin show antiretroviral activity, their potency can vary depending on the specific virus and experimental model. For instance, in a study investigating their effects on Friend virus-induced leukemia, hypericin exhibited greater potency in prolonging survival compared to this compound. []
Q15: What analytical methods are commonly used to detect and quantify this compound in plant material and biological fluids?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV/Vis spectroscopy and fluorescence detection, is widely employed for the analysis of this compound. [, , , , , , , , , , , ] These techniques offer the sensitivity and selectivity needed to quantify this compound in complex matrices like plant extracts and biological samples.
Q16: How reliable are the existing analytical methods for quantifying this compound and its related compounds in commercially available St. John's Wort preparations?
A16: Research indicates that commercially available St. John's Wort preparations exhibit considerable variations in their naphthodianthrone content, including this compound. [] Some products have been found to contain significantly lower levels than stated on the label, highlighting the need for accurate and standardized analytical methods for quality control.
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